molecular formula C19H26N2O4 B2526389 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide CAS No. 899730-64-4

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide

Cat. No.: B2526389
CAS No.: 899730-64-4
M. Wt: 346.427
InChI Key: NAXDGDAXUNMNIH-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure and oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide group, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific mechanical or thermal properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. Pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyl oxalamide
  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide

Uniqueness

Compared to similar compounds, N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural variation can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-6-7-14(2)16(10-13)21-18(23)17(22)20-11-15-12-24-19(25-15)8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDGDAXUNMNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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